

PRMT5 Overexpression: A Critical Oncogenic Driver in a Spectrum of Human Cancers

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in oncology, with its dysregulation and overexpression being increasingly recognized as a key driver in the initiation and progression of numerous human malignancies. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby modulating a wide array of cellular processes including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Its overexpression is frequently correlated with aggressive tumor phenotypes and poor patient prognosis, establishing it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the cancers in which PRMT5 is overexpressed, supported by quantitative data, detailed experimental methodologies for its detection, and an exploration of the key signaling pathways it modulates.

Cancers with Elevated PRMT5 Expression

PRMT5 is aberrantly overexpressed in a wide variety of solid and hematological malignancies. This overexpression is often associated with advanced disease stages and unfavorable clinical outcomes. The following tables summarize the quantitative data on PRMT5 overexpression across different cancer types.

Table 1: PRMT5 Overexpression in Solid Tumors

Cancer Type	Overexpression Frequency/Level	Correlation with Clinicopathological Features	Reference(s)
Glioblastoma (GBM)	Highly expressed in high-grade (III and IV) astrocytomas compared to low-grade gliomas and normal brain tissue.	Correlates with higher tumor grade and inversely correlates with patient survival.	[1] [2]
Lung Cancer	6.13-fold higher mRNA expression in NSCLC samples compared to matched non-neoplastic tissue. High cytoplasmic PRMT5 in 20.5% of NSCLC.	Associated with higher grade in both NSCLC and pulmonary neuroendocrine tumors. Overexpression is linked to poor prognosis.	[3]
Melanoma	Significantly upregulated in melanocytic nevi, malignant melanomas, and metastatic melanomas compared to normal epidermis.	Nuclear PRMT5 is significantly decreased in metastatic melanomas compared to primary cutaneous melanomas.	[4] [5] [6]
Bladder Cancer	Significantly upregulated in bladder cancer tissues and cell lines compared to adjacent normal tissues and normal bladder epithelial cells.	High PRMT5 expression is associated with poor overall and progression-free survival.	[7] [8] [9] [10]
Ovarian Cancer	Overexpressed in 83.1% (98/118) of	Significantly associated with poor	

	epithelial ovarian cancer (EOC) cases.	differentiation, advanced tumor stage, and lymph node invasion.	
Breast Cancer	Upregulated in breast cancer tissues compared to normal tissues.	High expression is associated with decreased relapse-free survival.	[11]
Colorectal Cancer	Frequently overexpressed.	Associated with poor prognosis.	
Gastric Cancer	Upregulated in a large cohort of human gastric tumors.	Contributes to the silencing of tumor suppressor genes.	[12]
Pancreatic Cancer	Elevated expression in pancreatic cancer tissues compared to para-carcinoma tissues.	Higher expression correlates with lower overall survival.	[5]
Prostate Cancer	Overexpressed.	Regulates androgen receptor transcription.	[13]

Table 2: PRMT5 Overexpression in Hematological Malignancies

Cancer Type	Overexpression Frequency/Level	Correlation with Clinicopathological Features	Reference(s)
Multiple Myeloma (MM)	Significantly upregulated in patient MM cells compared to plasma cells from healthy donors.	Higher expression is associated with shorter overall and progression-free survival.	[12] [14] [15] [16]
Lymphoma (Diffuse Large B-cell Lymphoma - DLBCL & Mantle Cell Lymphoma - MCL)	Elevated expression in DLBCL and MCL patient samples.	Upregulated by B cell receptor (BCR) signaling.	[12] [17]
Leukemia (AML, ALL, CML)	Expressed at various levels in Acute Myeloid Leukemia (AML) cell lines. Highly expressed in CD34+ cells from Chronic Myelogenous Leukemia (CML) patients.	In Pediatric Acute Lymphoblastic Leukemia (ALL), expression is found at initial diagnosis.	[12]

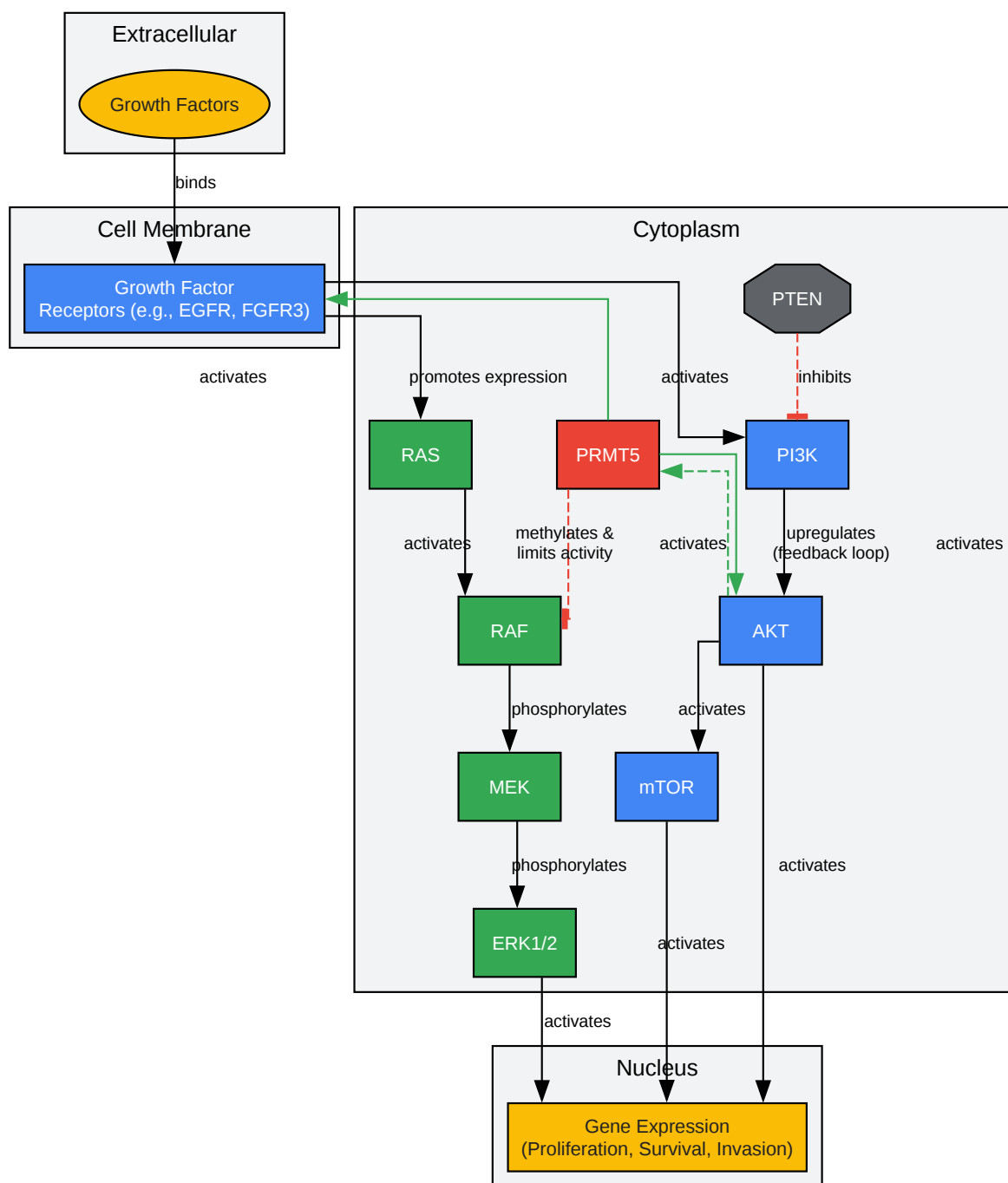
Key Signaling Pathways Modulated by PRMT5 in Cancer

PRMT5 exerts its oncogenic functions by modulating critical signaling pathways that control cell proliferation, survival, and differentiation. The ERK1/2 and PI3K/AKT pathways are two major cascades frequently hyperactivated in cancer and are significantly influenced by PRMT5 activity.

PRMT5 and the ERK1/2 & PI3K/AKT Signaling Axis

PRMT5 can regulate the ERK1/2 and PI3K/AKT pathways at multiple levels. It can methylate key components of these pathways, influencing their stability and activity. For instance, PRMT5

has been shown to methylate RAF proteins, thereby limiting downstream ERK1/2 signaling. Conversely, PRMT5 can also promote the expression of upstream activators like Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the activation of both ERK and AKT. Furthermore, a positive feedback loop has been identified in lymphoma where PI3K/AKT signaling upregulates PRMT5, which in turn further activates the PI3K/AKT pathway.



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Figure 1. PRMT5 modulation of ERK1/2 and PI3K/AKT pathways.

Experimental Protocols for Detecting PRMT5 Overexpression

The assessment of PRMT5 expression levels in clinical samples and cell lines is crucial for both research and diagnostic purposes. Immunohistochemistry, Western Blotting, and qRT-PCR are standard techniques employed for this purpose.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of PRMT5 protein in tissue sections.

Protocol for PRMT5 IHC in Glioblastoma Paraffin-Embedded Tissue:

- Deparaffinization and Rehydration:
 - Deparaffinize 4µm thick sections using xylene or a xylene substitute.
 - Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
 - Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
- Primary Antibody Incubation:
 - Incubate sections with a primary antibody against PRMT5 (e.g., rabbit monoclonal) at an optimized dilution (e.g., 1:125) overnight at 4°C in a humidified chamber.[\[1\]](#)

- Detection System:
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Alternatively, use a polymer-based detection system for enhanced sensitivity.
- Chromogen and Counterstaining:
 - Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine) or Fast Red.
 - Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting:
 - Dehydrate sections through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.
- Analysis:
 - Evaluate the staining intensity and percentage of positive cells under a light microscope.

Western Blotting

Western blotting is used to quantify the amount of PRMT5 protein in cell lysates or tissue homogenates.

Protocol for PRMT5 Western Blot in Lung Cancer Cell Lines:

- Cell Lysis:
 - Harvest cells and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors on ice for 30 minutes.[\[18\]](#)
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[\[18\]](#)

- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay. [\[18\]](#)
- SDS-PAGE:
 - Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer.
 - Separate the proteins on a 10% SDS-polyacrylamide gel. [\[19\]](#)
- Protein Transfer:
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [\[13\]](#)[\[19\]](#)
- Blocking:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. [\[13\]](#)
- Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C with gentle agitation. [\[13\]](#)[\[18\]](#)
- Secondary Antibody Incubation:
 - Wash the membrane with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [\[18\]](#)
- Detection:
 - Detect the protein signals using a chemiluminescent substrate and an imaging system. [\[13\]](#)
 - Use a loading control, such as β -actin or GAPDH, to normalize for protein loading.

Quantitative Real-Time PCR (qRT-PCR)

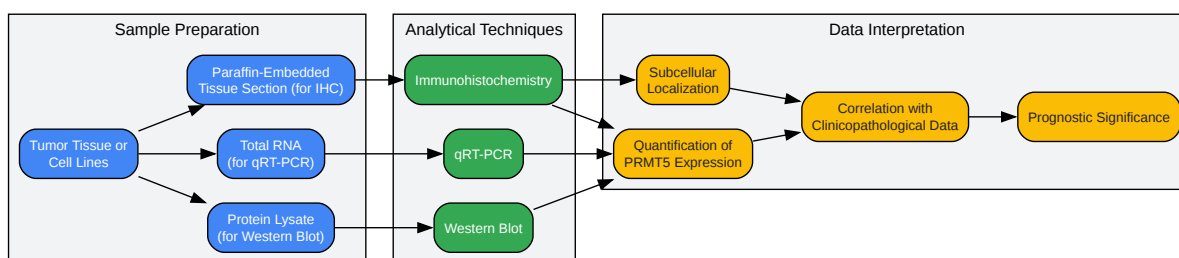
qRT-PCR is used to measure the mRNA expression level of PRMT5.

Protocol for PRMT5 qRT-PCR in Bladder Cancer Tissues:

- RNA Extraction:
 - Extract total RNA from tissues or cells using TRIzol reagent according to the manufacturer's protocol.[\[7\]](#)[\[8\]](#)
 - Assess RNA concentration and purity using a spectrophotometer.[\[7\]](#)[\[8\]](#)
- Reverse Transcription:
 - Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[\[7\]](#)[\[8\]](#)
- qPCR:
 - Perform real-time PCR using a qPCR system with a SYBR Green or TaqMan-based assay.
 - Use PRMT5-specific primers and primers for a reference gene (e.g., GAPDH, ACTB) for normalization.
 - A typical reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix.
 - Cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - Calculate the relative expression of PRMT5 mRNA using the $\Delta\Delta C_t$ method.

Experimental and Analytical Workflow

The investigation of PRMT5 overexpression in cancer typically follows a structured workflow, from sample acquisition to data interpretation.



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Figure 2. General workflow for studying PRMT5 overexpression.

Conclusion

The overexpression of PRMT5 is a common and significant event in a broad range of human cancers, often heralding a more aggressive disease course and poorer patient outcomes. Its central role in regulating key oncogenic signaling pathways, such as the ERK1/2 and PI3K/AKT cascades, underscores its importance as a high-value therapeutic target. The methodologies detailed in this guide provide a robust framework for the continued investigation of PRMT5's role in tumorigenesis and for the preclinical and clinical evaluation of novel PRMT5 inhibitors. A deeper understanding of the contexts in which PRMT5 is overexpressed and the molecular consequences of its activity will be instrumental in developing targeted and effective anti-cancer therapies.

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- To cite this document: BenchChem. [PRMT5 Overexpression: A Critical Oncogenic Driver in a Spectrum of Human Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823971#in-which-cancers-is-prmt5-overexpressed]

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